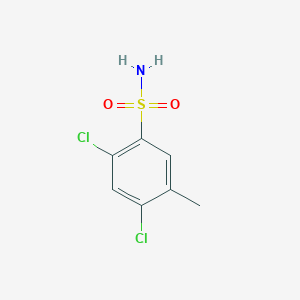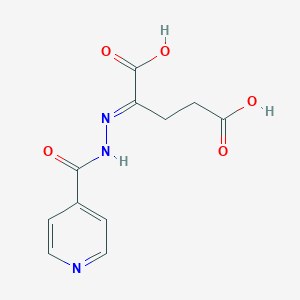
2,4-Dichloro-5-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-5-methylbenzenesulfonamide (DCMBS) is a chemical compound that belongs to the sulfonamide family. It is a white crystalline solid that is soluble in water and commonly used in scientific research. DCMBS has been synthesized using various methods and has been found to have many biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-5-methylbenzenesulfonamide involves the inhibition of CA activity. 2,4-Dichloro-5-methylbenzenesulfonamide binds to the active site of CA, preventing the hydration of carbon dioxide to bicarbonate and protons. This inhibition can lead to a decrease in the production of bicarbonate and an increase in the concentration of carbon dioxide, which can have various physiological effects.
Biochemical and Physiological Effects:
2,4-Dichloro-5-methylbenzenesulfonamide has been found to have various biochemical and physiological effects. It has been shown to decrease the production of bicarbonate and increase the concentration of carbon dioxide, leading to a decrease in pH. This decrease in pH can have various effects on physiological processes, including the regulation of blood flow and oxygen delivery. 2,4-Dichloro-5-methylbenzenesulfonamide has also been found to have anti-inflammatory and anti-tumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-Dichloro-5-methylbenzenesulfonamide has several advantages for lab experiments. It is a potent inhibitor of CA and can be used to study the role of CA in various physiological processes. 2,4-Dichloro-5-methylbenzenesulfonamide is also water-soluble and can be easily administered to cells or animals. However, 2,4-Dichloro-5-methylbenzenesulfonamide has some limitations for lab experiments. It is a sulfonamide-based inhibitor and can have off-target effects on other enzymes that contain a sulfonamide binding site. 2,4-Dichloro-5-methylbenzenesulfonamide can also have cytotoxic effects at high concentrations.
Orientations Futures
There are several future directions for the study of 2,4-Dichloro-5-methylbenzenesulfonamide. One direction is to study the effects of 2,4-Dichloro-5-methylbenzenesulfonamide on various physiological processes, including blood flow and oxygen delivery. Another direction is to develop more potent and selective inhibitors of CA that can be used in clinical settings. Additionally, the use of 2,4-Dichloro-5-methylbenzenesulfonamide as a probe for studying the binding of sulfonamides to CA can be further explored.
Méthodes De Synthèse
2,4-Dichloro-5-methylbenzenesulfonamide can be synthesized using various methods, including the reaction of 2,4-dichloro-5-methylbenzenesulfonyl chloride with ammonia or an amine. The reaction can be carried out in the presence of a base such as sodium hydroxide or ammonia. The product is then isolated by filtration and recrystallization. Another method involves the reaction of 2,4-dichloro-5-methylbenzenesulfonyl chloride with an amide in the presence of a base such as sodium hydroxide or ammonia. The product is then isolated by filtration and recrystallization.
Applications De Recherche Scientifique
2,4-Dichloro-5-methylbenzenesulfonamide is commonly used in scientific research as a sulfonamide-based inhibitor of carbonic anhydrase (CA). CA is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. 2,4-Dichloro-5-methylbenzenesulfonamide has been found to inhibit CA activity, making it a useful tool for studying the role of CA in various physiological processes. 2,4-Dichloro-5-methylbenzenesulfonamide has also been used as a probe to study the binding of sulfonamides to CA.
Propriétés
Nom du produit |
2,4-Dichloro-5-methylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C7H7Cl2NO2S |
Poids moléculaire |
240.11 g/mol |
Nom IUPAC |
2,4-dichloro-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H7Cl2NO2S/c1-4-2-7(13(10,11)12)6(9)3-5(4)8/h2-3H,1H3,(H2,10,11,12) |
Clé InChI |
WBEVHKJVBJYFLT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N |
SMILES canonique |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Ethyl 4-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B224347.png)


![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]azepane](/img/structure/B224375.png)

![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B224382.png)


